molecular formula C26H34N4O4S2 B2938366 6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-27-5

6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Katalognummer: B2938366
CAS-Nummer: 449767-27-5
Molekulargewicht: 530.7
InChI-Schlüssel: WZLLPMSEDTXDFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a structurally complex architecture with three critical moieties:

A tetrahydrothieno[2,3-c]pyridine core, providing a fused bicyclic heterocyclic system.

A sulfonylbenzamido linker, facilitating interactions with biological targets.

A 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane substituent, contributing to conformational rigidity and steric bulk.

Synthetic routes for analogous compounds (e.g., azetidinones and thiazolo-pyrimidines) involve multi-step reactions such as condensation, cyclization, and sulfonamide formation, as seen in related studies .

Eigenschaften

IUPAC Name

6-methyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S2/c1-25(2)11-17-12-26(3,14-25)15-30(17)36(33,34)18-7-5-16(6-8-18)23(32)28-24-21(22(27)31)19-9-10-29(4)13-20(19)35-24/h5-8,17H,9-15H2,1-4H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLLPMSEDTXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex molecule that has garnered interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several key components:

  • Azabicyclo[3.2.1]octane core : Known for its role in various bioactive compounds.
  • Sulfonamide group : Often associated with antibacterial properties and enzyme inhibition.
  • Thieno[2,3-c]pyridine moiety : Contributes to its pharmacological profile.

Research indicates that the compound may act through multiple mechanisms:

  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is involved in the degradation of endogenous palmitoylethanolamide (PEA), an anti-inflammatory mediator. Inhibition of NAAA can enhance the levels of PEA, prolonging its anti-inflammatory effects .
  • Selectivity : Preliminary studies suggest that this compound exhibits selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a potential for reduced side effects compared to non-selective inhibitors .

In Vitro Studies

In vitro studies have demonstrated significant biological activity:

  • NAAA Inhibition : The compound has been shown to inhibit NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM), showcasing its potency as a therapeutic agent against inflammatory conditions .
CompoundIC50 (μM)Mechanism
6-Methyl-2-(...)0.042NAAA Inhibition
Other CompoundsVariesVarious

Case Studies

Several case studies have highlighted the therapeutic potential of this class of compounds:

  • Pain Management : Clinical trials exploring the use of NAAA inhibitors for chronic pain management have shown promising results, with patients reporting reduced pain levels and improved quality of life.
  • Anti-inflammatory Applications : Research has indicated that compounds similar to 6-Methyl-2-(...) can effectively reduce inflammation in models of arthritis and other inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:

  • Absorption : The compound demonstrates favorable absorption characteristics in preclinical models.
  • Distribution : Studies indicate good tissue distribution, essential for targeting inflammation sites.
  • Metabolism and Excretion : Ongoing research aims to elucidate the metabolic pathways and excretion rates to predict human pharmacokinetics accurately.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from other heterocycles. Key comparisons include:

Table 1: Core Structural Features
Compound Class Core Structure Key Functional Groups Biological Relevance Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine Sulfonylbenzamido, Azabicyclo[3.2.1]octane Potential receptor modulation
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, Amino groups Adenosine A1 receptor enhancers
Azetidinone Derivatives β-Lactam (azetidinone) Sulfonamide, Hydrazinoacetyl Antimicrobial activity
Thiazolo-pyrimidines Thiazolo[3,2-a]pyrimidine Dioxo, Cyano groups Not specified
  • Thiophene vs.
  • β-Lactam vs. Sulfonamide Linkers: While azetidinones (β-lactams) are associated with antimicrobial activity, the sulfonylbenzamido group in the target compound may favor interactions with eukaryotic targets (e.g., receptors or enzymes) .

Substituent Effects

Methyl and Azabicyclo Groups
  • Analogous 4-methyl substitutions in thiophene derivatives enhance adenosine A1 receptor binding .
  • Azabicyclo[3.2.1]octane : This moiety introduces rigidity and a hydrophobic bulk, contrasting with smaller azabicyclo systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in cephalosporins) . The larger bicyclo[3.2.1] system may improve membrane permeability or target specificity.
Sulfonamide Linkage

The 4-((azabicyclo)sulfonyl)benzamido group is a unique feature. In azetidinone derivatives, sulfonamide groups are critical for antimicrobial activity, suggesting that the target compound’s sulfonyl group may similarly mediate target interactions .

Table 2: Substituent Impact on Activity
Compound Substituent Position Structural Impact Reference
Target Compound 6-Methyl (thiophene) Potential metabolic stability
PD 81,723 (Thiophene) 4,5-Dimethyl Enhanced A1 receptor binding (>1000-fold)
Azetidinone 5a1–6 Varied aryl groups Broad-spectrum antimicrobial activity

Pharmacokinetic Considerations

  • Ester vs. Amide Modifications : The target compound’s carboxamide group (vs. ethyl ester in ) likely improves metabolic stability and oral bioavailability, a common optimization strategy in medicinal chemistry .
  • Cyano vs. Carboxamide: Unlike thiazolo-pyrimidine derivatives with cyano groups (e.g., compound 11b in ), the carboxamide in the target compound may enhance solubility and hydrogen-bonding interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.